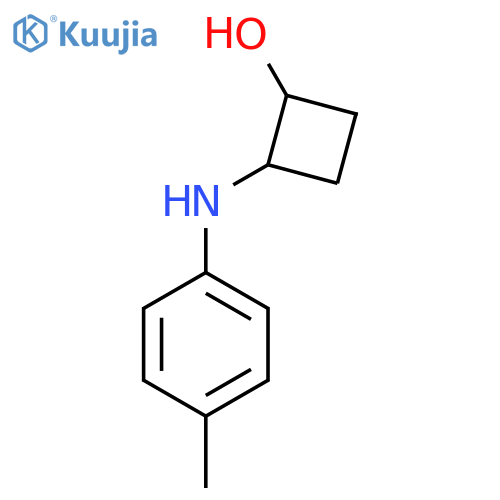Cas no 2164913-53-3 (2-(4-methylphenyl)aminocyclobutan-1-ol)

2164913-53-3 structure
商品名:2-(4-methylphenyl)aminocyclobutan-1-ol
2-(4-methylphenyl)aminocyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylphenyl)aminocyclobutan-1-ol
- 2-(4-methylanilino)cyclobutan-1-ol
- AKOS032844417
- F6438-7118
- 2-[(4-methylphenyl)amino]cyclobutan-1-ol
- 2164913-53-3
-
- インチ: 1S/C11H15NO/c1-8-2-4-9(5-3-8)12-10-6-7-11(10)13/h2-5,10-13H,6-7H2,1H3
- InChIKey: UZVSNIYESOZXFB-UHFFFAOYSA-N
- ほほえんだ: OC1CCC1NC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 177.115364102g/mol
- どういたいしつりょう: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 32.3Ų
2-(4-methylphenyl)aminocyclobutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6438-7118-20μmol |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6438-7118-10μmol |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6438-7118-10mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 10mg |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6438-7118-15mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 15mg |
$133.5 | 2023-09-09 | ||
| Life Chemicals | F6438-7118-50mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 50mg |
$240.0 | 2023-09-09 | ||
| Life Chemicals | F6438-7118-100mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 100mg |
$372.0 | 2023-09-09 | ||
| Life Chemicals | F6438-7118-20mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 20mg |
$148.5 | 2023-09-09 | ||
| Life Chemicals | F6438-7118-5μmol |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6438-7118-3mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6438-7118-2μmol |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 2μmol |
$85.5 | 2023-09-09 |
2-(4-methylphenyl)aminocyclobutan-1-ol 関連文献
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
2164913-53-3 (2-(4-methylphenyl)aminocyclobutan-1-ol) 関連製品
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
